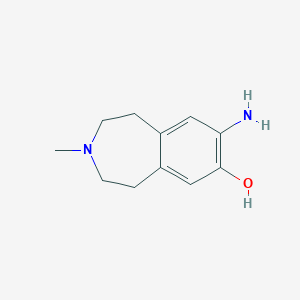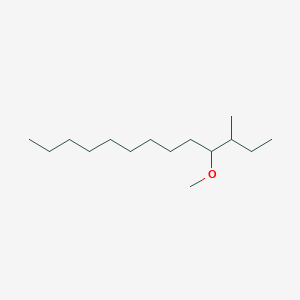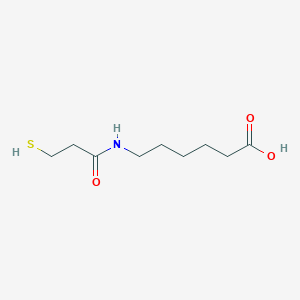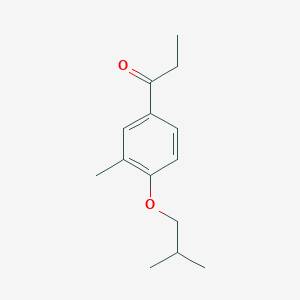
4'-iso-Butoxy-3'-methylpropiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-iso-Butoxy-3’-methylpropiophenone is an organic compound characterized by its unique chemical structure It is a derivative of propiophenone, featuring an iso-butoxy group and a methyl group attached to the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’-iso-Butoxy-3’-methylpropiophenone typically involves the alkylation of 3’-methylpropiophenone with iso-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: On an industrial scale, the production of 4’-iso-Butoxy-3’-methylpropiophenone can be achieved through continuous flow processes, which offer better control over reaction conditions and yield. The use of catalysts and optimized reaction parameters ensures high efficiency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4’-iso-Butoxy-3’-methylpropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Iso-butyl bromide in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4’-iso-Butoxy-3’-methylpropiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4’-iso-Butoxy-3’-methylpropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, leading to desired outcomes in various applications.
Comparaison Avec Des Composés Similaires
4-Methylpropiophenone: Shares a similar core structure but lacks the iso-butoxy group.
Propiophenone: The parent compound without any substituents on the aromatic ring.
4’-Methoxypropiophenone: Contains a methoxy group instead of an iso-butoxy group.
Uniqueness: 4’-iso-Butoxy-3’-methylpropiophenone is unique due to the presence of both iso-butoxy and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific synthetic applications and research purposes.
Propriétés
Formule moléculaire |
C14H20O2 |
|---|---|
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
1-[3-methyl-4-(2-methylpropoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C14H20O2/c1-5-13(15)12-6-7-14(11(4)8-12)16-9-10(2)3/h6-8,10H,5,9H2,1-4H3 |
Clé InChI |
LQDFJSMXMGXURT-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CC(=C(C=C1)OCC(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


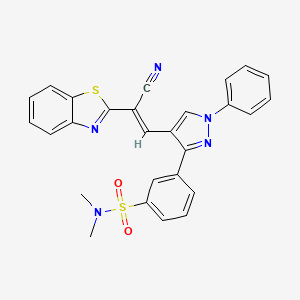

![2-Methoxy-3-(naphthalen-1-yl)-5-[(phenylsulfanyl)methyl]furan](/img/structure/B12625943.png)
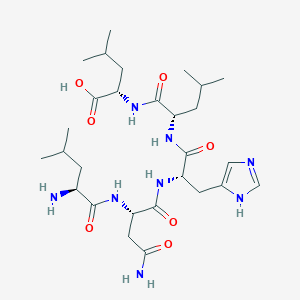
![methyl 2-[[2-[[(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]-2-phenylacetate](/img/structure/B12625952.png)
![N-(4-ethoxyphenyl)-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxo-4,5-dihydro-1H-imidazol-5-yl}acetamide](/img/structure/B12625953.png)
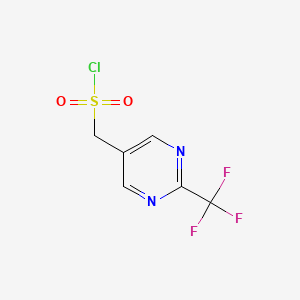
![Cyclopropanamine, 1-[3-(4-morpholinyl)phenyl]-](/img/structure/B12625970.png)
![4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]piperidin-4-ol](/img/structure/B12625981.png)
![3-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine](/img/structure/B12625988.png)
